1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol is a chemical compound that belongs to a class of indole derivatives, known for their pharmacological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various neurological conditions, particularly those related to serotonin receptor modulation.
The compound is synthesized through various chemical processes, primarily involving the modification of indole and piperidine structures. It has been studied extensively in the context of its interactions with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation.
1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can be classified as:
The synthesis of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol typically involves the following methods:
The synthesis may require specific conditions such as:
The molecular structure of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can be represented as follows:
This indicates that the compound consists of 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
Key structural features include:
The compound participates in several chemical reactions relevant to its function and application:
The binding affinity and selectivity towards serotonin receptors can be determined using:
The mechanism of action of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol primarily involves its interaction with serotonin receptors:
Studies have shown that compounds targeting the 5-HT6 receptor can improve cognitive function and have potential therapeutic effects in conditions like Alzheimer's disease.
The primary applications of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol include:
Serotonin (5-hydroxytryptamine, 5-HT) modulates diverse physiological processes through thirteen receptor subtypes classified into seven families (5-HT₁ to 5-HT₇). Among these, the 5-HT₁ family comprises five Gi/o-coupled subtypes (1A, 1B, 1D, 1E, 1F) that inhibit adenylyl cyclase, reducing intracellular cAMP. The 5-HT₁E (HTR1E) and 5-HT₁F receptors remain the least characterized due to historical challenges: absence in rodent models, high sequence homology (>70% transmembrane similarity), and overlapping pharmacology with other 5-HT₁ subtypes [2] [3] [9]. 5-HT₁E receptors are uniquely expressed in humans and higher mammals, with high density in cortical regions, caudate putamen, and amygdala—brain areas governing emotional processing and cognition [2] [3] [9]. The lack of selective agonists impeded functional studies until the development of indole-piperidine hybrids like 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol (BRL-54443), which exhibits dual 5-HT₁E/5-HT₁F agonism [6] [7].
The quest for selective 5-HT₁E/5-HT₁F ligands evolved through three phases:
Table 1: Affinity Profiles of Key 5-HT₁E/₁F Ligands
Ligand | 5-HT₁E pKi | 5-HT₁F pKi | 5-HT₁B pKi | 5-HT₁D pKi | Selectivity Rationale |
---|---|---|---|---|---|
Serotonin (5-HT) | 8.0–8.2 | 7.8 | 8.5 | 8.3 | Endogenous agonist |
Sumatriptan | 5.6–5.8 | 7.6 | 8.4 | 8.1 | Early anti-migraine drug |
LY344864 | 5.8 | 8.9 | 6.2 | <5 | First selective 5-HT₁F agonist |
BRL-54443 | 8.7 | 8.5 | <6 | <6 | Dual 5-HT₁E/₁F agonist |
Data derived from competitive binding assays using [³H]-5-HT in human recombinant systems [6] [9].
BRL-54443 (C₁₅H₂₀N₂O, MW 244.34) exemplifies strategic molecular optimization to enhance 5-HT₁E/₁F specificity:
Table 2: Structural Features Influencing 5-HT₁E/₁F Activity in Indole-Piperidine Hybrids
Structural Feature | Role in 5-HT₁E/₁F Affinity | Effect of Modification |
---|---|---|
5-Hydroxyindole | H-bond with Ser³.³⁶ | Deletion: >100-fold affinity loss |
N1-Methyl group | Blocks metabolism; minor steric role | Demethylation: Reduced half-life |
1-Methylpiperidin-4-yl | Hydrophobic pocket occupancy | 4-OH substitution: Decreased potency |
Planar indole-piperidine | Optimal TM3/TM5 orientation | Conformational constraint: Enhanced Ki |
Compared to triptans (e.g., sumatriptan), BRL-54443 lacks the sulfonamide group responsible for 5-HT₁B/₁D vascular effects, explaining its non-vasoconstrictive profile [6] [9].
The therapeutic potential of 5-HT₁E/₁F agonists stems from three key aspects:1. Neuroanatomical Distribution:- 5-HT₁E receptors are enriched in limbic regions (amygdala, hippocampus) and cortical layer IV, implicating roles in emotional regulation and sensory processing [2] [9].- 5-HT₁F receptors are expressed in trigeminal ganglia, where they inhibit calcitonin gene-related peptide (CGRP) release—a mechanism critical in migraine pathophysiology [2] [9].2. Neuroprotective Signaling:- 5-HT₁E activation stimulates ERK/MAPK pathways, promoting neuronal survival in models of oxidative stress [2].- In Alzheimer’s disease, 5-HT₁E agonists reduce amyloid-β production via γ-secretase modulation [6].3. Non-Canonical Pathways:- 5-HT₁E forms complexes with CPE/NFα1 protein, triggering Src kinase signaling independent of Gi/o coupling. This pathway regulates cancer cell migration (e.g., glioblastoma) and axonal guidance [2] [6].4. Migraine Therapy Advantages:- Unlike 5-HT₁B/₁D agonists (triptans), 5-HT₁F activation does not constrict coronary arteries, offering safer profiles for cardiovascular-risk patients [9].- Dual 5-HT₁E/₁F agonists like BRL-54443 may inhibit trigeminal nociception while enhancing cortical neuroplasticity [2] [6].
Table 3: Neurological Disorders Involving 5-HT₁E/₁F Receptors
Disorder | Receptor Role | Agonist Therapeutic Action |
---|---|---|
Migraine | 5-HT₁F: Inhibits CGRP release | Blocks neurogenic inflammation |
Alzheimer’s | 5-HT₁E: Modulates γ-secretase | Reduces amyloid-β plaques |
Depression | 5-HT₁E: Regulates limbic hyperactivity | Enhances neurotrophic factor expression |
Glioblastoma | 5-HT₁E/CPE complex: Drives invasion | Suppresses Src kinase activity |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: